n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine
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Overview
Description
n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine: is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group at the 5-position and a methylamine group at the 1-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes at the molecular level that can result in various biological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with various biological activities, suggesting that they may exert a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. One common method involves the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by methylation of the resulting pyrazole .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Chemistry: In organic synthesis, n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of novel pharmaceuticals and agrochemicals .
Biology and Medicine: It is explored for its anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: Similar structure but lacks the methylamine group.
5-Methyl-1-phenyl-1H-pyrazole: Similar structure with a methyl group at the 5-position instead of the methylamine group.
1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar structure with a different substitution pattern.
Uniqueness: n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and methylamine groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUVPCGHXREZHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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